molecular formula C32H44N2O7 B13857059 N-Benzyl Chloroformate 3'-Hydroxy Valbenazine

N-Benzyl Chloroformate 3'-Hydroxy Valbenazine

Cat. No.: B13857059
M. Wt: 568.7 g/mol
InChI Key: OUROPTOJDIMGQB-CTDWIVFPSA-N
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Description

N-Benzyl Chloroformate 3’-Hydroxy Valbenazine is a complex organic compound with the molecular formula C32H44N2O7 and a molecular weight of 568.71 g/mol. This compound is a derivative of valbenazine, which is known for its applications in the treatment of movement disorders such as tardive dyskinesia . The compound features a benzyl chloroformate group and a hydroxy valbenazine moiety, making it a unique and versatile chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl Chloroformate 3’-Hydroxy Valbenazine typically involves multiple steps, starting with the preparation of benzyl chloroformate. Benzyl chloroformate is synthesized by treating benzyl alcohol with phosgene under controlled conditions . The reaction is as follows:

[ \text{PhCH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{PhCH}_2\text{OC(O)Cl} + \text{HCl} ]

The resulting benzyl chloroformate is then reacted with valbenazine to form N-Benzyl Chloroformate 3’-Hydroxy Valbenazine. The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of N-Benzyl Chloroformate 3’-Hydroxy Valbenazine follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity of the final product. Safety measures are crucial due to the use of hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl Chloroformate 3’-Hydroxy Valbenazine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The benzyl chloroformate group can be reduced to a benzyl alcohol derivative.

    Substitution: The chloroformate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a benzyl alcohol derivative.

    Substitution: Formation of carbamate or ester derivatives.

Scientific Research Applications

N-Benzyl Chloroformate 3’-Hydroxy Valbenazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl Chloroformate 3’-Hydroxy Valbenazine involves its interaction with molecular targets such as vesicular monoamine transporter 2 (VMAT2). By inhibiting VMAT2, the compound reduces the release of dopamine, which is beneficial in treating movement disorders like tardive dyskinesia . The compound is hydrolyzed to its active metabolite, which exerts the therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Valbenazine: The parent compound, used in the treatment of tardive dyskinesia.

    Tetrabenazine: Another VMAT2 inhibitor used for similar therapeutic purposes.

    Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.

Uniqueness

N-Benzyl Chloroformate 3’-Hydroxy Valbenazine stands out due to its unique combination of a benzyl chloroformate group and a hydroxy valbenazine moiety

Properties

Molecular Formula

C32H44N2O7

Molecular Weight

568.7 g/mol

IUPAC Name

[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-3-hydroxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C32H44N2O7/c1-20(2)14-23-18-34-13-12-22-15-27(38-5)28(39-6)16-24(22)25(34)17-26(23)41-30(35)29(32(3,4)37)33-31(36)40-19-21-10-8-7-9-11-21/h7-11,15-16,20,23,25-26,29,37H,12-14,17-19H2,1-6H3,(H,33,36)/t23-,25-,26-,29-/m1/s1

InChI Key

OUROPTOJDIMGQB-CTDWIVFPSA-N

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)(C)O)NC(=O)OCC4=CC=CC=C4)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)(C)O)NC(=O)OCC4=CC=CC=C4)OC)OC

Origin of Product

United States

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